molecular formula C12H9Cl2N5 B2615354 9-(2,5-dichlorobenzyl)-9H-purin-6-amine CAS No. 1465922-64-8

9-(2,5-dichlorobenzyl)-9H-purin-6-amine

Cat. No.: B2615354
CAS No.: 1465922-64-8
M. Wt: 294.14
InChI Key: AMDCWQDZVQVYPP-UHFFFAOYSA-N
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Description

9-(2,5-dichlorobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system substituted with a 2,5-dichlorobenzyl group. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,5-dichlorobenzyl)-9H-purin-6-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with a purine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the reaction and achieve higher yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Continuous photochemical benzylic bromination using in situ generated bromine has been reported as a method to produce similar compounds with high throughput and mass efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(2,5-dichlorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

9-(2,5-dichlorobenzyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-(2,5-dichlorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,5-dichlorobenzyl)-9H-purin-6-amine is unique due to its purine ring system, which is not present in the other similar compounds. This structural feature imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

9-[(2,5-dichlorophenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c13-8-1-2-9(14)7(3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDCWQDZVQVYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=NC3=C(N=CN=C32)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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